2-[2-[[20-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(5-hexylthiophen-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ITIC-Th involves the incorporation of electron-donating methoxy and electron-withdrawing fluorine groups onto the terminal group 1,1-dicyanomethylene-3-indanone. This process constructs a small library of fused-ring electron acceptors . The reaction conditions typically involve the use of solvents such as chloroform, chlorobenzene, and dichlorobenzene .
Industrial Production Methods: Industrial production of ITIC-Th focuses on maintaining high purity levels (≥99%) and involves large-scale synthesis techniques. The compound is characterized using methods such as nuclear magnetic resonance (NMR) spectroscopy to ensure its purity and structural integrity .
Chemical Reactions Analysis
Types of Reactions: ITIC-Th undergoes various chemical reactions, including oxidation, reduction, and substitution. The electron-withdrawing ability of its terminal groups can be modified to adjust its electronic properties and absorption spectra .
Common Reagents and Conditions: Common reagents used in reactions involving ITIC-Th include methoxy and fluorine groups, which are incorporated into the terminal group 1,1-dicyanomethylene-3-indanone . The reactions are typically carried out under inert conditions to prevent unwanted side reactions .
Major Products: The major products formed from reactions involving ITIC-Th are modified electron acceptors with varying electronic properties and absorption spectra. These modifications can lead to improved performance in organic solar cells .
Scientific Research Applications
ITIC-Th is widely used in scientific research, particularly in the field of organic photovoltaics. It is a key component in the development of high-efficiency organic solar cells due to its excellent electron mobility and deep energy levels .
Mechanism of Action
The mechanism of action of ITIC-Th involves its role as an electron acceptor in organic solar cells. It facilitates the transfer of electrons from the donor material to the acceptor material, leading to the generation of free charge carriers and the production of electrical power . The molecular targets and pathways involved include the donor-acceptor interface and the charge transport pathways within the active layer of the solar cell .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to ITIC-Th include ITIC, ITIC-2F, and Y6. These compounds are also non-fullerene electron acceptors used in organic photovoltaics .
Uniqueness: ITIC-Th is unique due to its hexylthienyl side chains, which promote intermolecular interactions and enhance electron mobility . This structural modification results in deeper energy levels and improved performance in organic solar cells compared to other similar compounds .
Properties
IUPAC Name |
2-[2-[[20-[[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(5-hexylthiophen-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C86H74N4O2S8/c1-5-9-13-17-25-53-33-37-71(93-53)85(72-38-34-54(94-72)26-18-14-10-6-2)67-45-64-68(46-63(67)81-77(85)83-69(99-81)43-57(97-83)41-65-75(51(47-87)48-88)59-29-21-23-31-61(59)79(65)91)86(73-39-35-55(95-73)27-19-15-11-7-3,74-40-36-56(96-74)28-20-16-12-8-4)78-82(64)100-70-44-58(98-84(70)78)42-66-76(52(49-89)50-90)60-30-22-24-32-62(60)80(66)92/h21-24,29-46H,5-20,25-28H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMVRGMZLQWAJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=CC=CC=C8C7=O)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)(C1=CC=C(S1)CCCCCC)C1=CC=C(S1)CCCCCC)C1=CC=C(S1)CCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C86H74N4O2S8 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1452.1 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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